molecular formula C11H17N3O4 B557163 Boc-D-His-OH

Boc-D-His-OH

Cat. No.: B557163
M. Wt: 255.27 g/mol
InChI Key: AYMLQYFMYHISQO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-His-OH, also known as Nα-tert-Butoxycarbonyl-D-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound has a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol .

Scientific Research Applications

Boc-D-His-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Safety and Hazards

When handling Boc-D-His-OH, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-D-His-OH, also known as Nα-Boc-D-histidine, is a derivative of the amino acid histidine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains where it is incorporated during the synthesis process. The role of this compound is to contribute to the structure and function of the synthesized peptides.

Mode of Action

This compound interacts with its targets during the peptide synthesis process. The Boc (tert-butoxycarbonyl) group in this compound serves as a protective group for the amino acid during synthesis . This protection allows the amino acid to be incorporated into the peptide chain without unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed, revealing the functional histidine residue .

Action Environment

The action, efficacy, and stability of this compound are influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of this compound incorporation and the success of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-His-OH typically involves the protection of the amino group of D-histidine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-histidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-D-His-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane.

    Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: D-histidine.

    Coupling: Peptides containing D-histidine residues.

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMLQYFMYHISQO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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